molecular formula C11H11FN4S B5511976 5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5511976
M. Wt: 250.30 g/mol
InChI Key: OGNRSFGGTGYKSX-NTUHNPAUSA-N
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Description

Triazole compounds like 5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol are significant in organic chemistry due to their varied biological and corrosion inhibition activities. This specific compound, being a part of the triazole family, shares common features in terms of synthesis and chemical behavior with other triazole derivatives.

Synthesis Analysis

Triazole derivatives are typically synthesized through a series of reactions involving various organic compounds. A general approach for synthesizing similar triazole compounds involves reactions with aromatic aldehydes and other organic reagents in the presence of acids or bases, resulting in the formation of desired triazole compounds with specific substituents (Srivastava et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds often involves a triazole ring with various substituents. These structures are usually analyzed using spectroscopic methods like FT-IR, UV-Visible, and NMR, providing insights into the bond lengths, angles, and overall geometry of the molecule (Srivastava et al., 2016).

Chemical Reactions and Properties

Triazole compounds participate in a range of chemical reactions, including aminomethylation and cyanoethylation, affecting their nitrogen atoms. These reactions expand their chemical functionality and potential applications (Hakobyan et al., 2017).

Future Directions

The future directions for research on “5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol” and similar compounds could involve the development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

3-ethyl-4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4S/c1-2-10-14-15-11(17)16(10)13-7-8-3-5-9(12)6-4-8/h3-7H,2H2,1H3,(H,15,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNRSFGGTGYKSX-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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